(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride
Description
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a cyclopropane group attached via a methanamine linker. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
(5-chloropyridin-3-yl)-cyclopropylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRQPSVDFIBHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride typically involves the reaction of 5-chloropyridine-3-carbaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions in solvents such as methanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Key structural variations among analogues include substituent positions on the pyridine ring, the presence of cyclopropane, and additional functional groups. Below is a comparative analysis:
*Molecular weight calculated based on formula C9H13Cl3N2 (monoisotopic mass).
Physicochemical and Pharmacological Differences
- Solubility : Dihydrochloride salts universally improve aqueous solubility, critical for in vitro assays. For example, the target compound’s solubility exceeds that of neutral-base analogues like (6-Chloropyridin-3-yl)(cyclopropyl)methanamine .
- Biological Activity : Positional isomers (e.g., 3-Cl vs. 5-Cl on pyridine) show divergent binding affinities. The 5-Cl substitution in the target compound may optimize interactions with hydrophobic enzyme pockets .
Biological Activity
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is a nitrogen-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring at the 5-position and a cyclopropyl group attached to a methanamine moiety, forming a dihydrochloride salt. The unique structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways can vary based on the context of use, but potential targets include:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity impacting neurotransmission or cell signaling.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, showing promise against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism as a potential anticancer agent.
- Neurotransmitter Modulation : Its structure suggests possible interactions with neurotransmitter systems, which may have implications for treating neurological disorders.
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (5-Chloropyridin-3-yl)methanamine hydrochloride | Lacks cyclopropyl group | Reduced reactivity |
| (5-Bromopyridin-3-yl)(cyclopropyl)methanamine hydrochloride | Bromine atom instead of chlorine | Altered chemical properties |
| (5-Chloropyridin-3-yl)(cyclopropyl)methanol | Methanol group instead of methanamine | Different applications |
The presence of both the chlorinated pyridine ring and the cyclopropyl group distinguishes this compound from others, potentially leading to unique pharmacological profiles.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Studies : Investigations have shown that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its application in cancer therapy.
- Structure-Activity Relationship (SAR) Analysis : SAR studies have indicated that modifications on the pyridine ring significantly influence biological activity, providing a pathway for optimizing efficacy in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
